N-cyclohexyl[1]benzofuro[3,2-d]pyrimidin-4-amine
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Overview
Description
N-1Benzofuro[3,2-d]pyrimidin-4-yl-N-cyclohexylamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is part of the benzofuro[3,2-d]pyrimidine family, known for its diverse biological activities, including anti-inflammatory, antiviral, analgesic, antiproliferative, and antimicrobial properties . The unique structure of N-1benzofuro[3,2-d]pyrimidin-4-yl-N-cyclohexylamine makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuro[3,2-d]pyrimidine derivatives, including N-1benzofuro[3,2-d]pyrimidin-4-yl-N-cyclohexylamine, typically involves the aza-Wittig reaction. This reaction uses iminophosphoranes and n-butyl isocyanate at temperatures ranging from 40 to 50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired benzofuro[3,2-d]pyrimidine derivatives in satisfactory yields .
Industrial Production Methods
While specific industrial production methods for N-1benzofuro[3,2-d]pyrimidin-4-yl-N-cyclohexylamine are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-1Benzofuro[3,2-d]pyrimidin-4-yl-N-cyclohexylamine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, halogenated aliphatic esters
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various alkylated or halogenated derivatives.
Scientific Research Applications
N-1Benzofuro[3,2-d]pyrimidin-4-yl-N-cyclohexylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-1benzofuro[3,2-d]pyrimidin-4-yl-N-cyclohexylamine involves its interaction with specific molecular targets and pathways. This compound is known to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism. By inhibiting these enzymes, N-1benzofuro[3,2-d]pyrimidin-4-yl-N-cyclohexylamine can exert its antiproliferative and anticancer effects .
Comparison with Similar Compounds
N-1Benzofuro[3,2-d]pyrimidin-4-yl-N-cyclohexylamine can be compared with other similar compounds, such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
These compounds share similar structural features and biological activities but differ in their specific molecular interactions and therapeutic potentials. N-1Benzofuro[3,2-d]pyrimidin-4-yl-N-cyclohexylamine stands out due to its unique combination of a benzofuro[3,2-d]pyrimidine core and a cyclohexylamine group, which may confer distinct biological properties and advantages in drug development .
Properties
Molecular Formula |
C16H17N3O |
---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
N-cyclohexyl-[1]benzofuro[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H17N3O/c1-2-6-11(7-3-1)19-16-15-14(17-10-18-16)12-8-4-5-9-13(12)20-15/h4-5,8-11H,1-3,6-7H2,(H,17,18,19) |
InChI Key |
ARZXJZAPJSAZFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NC=NC3=C2OC4=CC=CC=C43 |
Origin of Product |
United States |
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